methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrrole ring, both of which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with pyrrole-2-carboxylic acid methyl ester in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan or pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate.
Pyrrole-2-carboxylic acid: Another precursor used in the synthesis.
Methyl 5-(furan-2-yl)-1H-pyrrole-3-carboxylate: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual heterocyclic structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Biological Activity
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a pyrrole ring fused with a furan moiety, contributing to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which may influence its biological interactions and efficacy against pathogens.
Antimicrobial Properties
Numerous studies have reported on the antimicrobial properties of this compound. The compound has shown activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 μg/mL |
Escherichia coli | 12 | 64 μg/mL |
Bacillus subtilis | 18 | 16 μg/mL |
Candida albicans | 14 | 32 μg/mL |
The presence of the furan and pyrrole rings is believed to enhance the interaction with microbial targets, leading to increased potency against these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Mechanism Investigation
A study conducted by Castro-Falcon et al. (2023) explored the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound resulted in:
- Increased apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment.
- Cell cycle arrest : The compound caused G2/M phase arrest in cancer cells, indicating a disruption in cell division.
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity.
- Redox Reactions : It participates in redox reactions that influence cellular processes and signaling pathways.
- Membrane Permeability : The furan ring may enhance membrane permeability, allowing for better penetration into microbial cells or cancerous tissues .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Detailed studies on how modifications to the chemical structure affect biological activity.
- In vivo Studies : Investigation of the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing antimicrobial or anticancer drugs.
Properties
IUPAC Name |
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXMVSZTWKXLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425089 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72078-39-8 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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